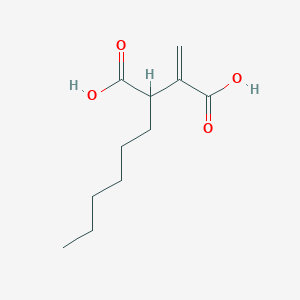
Hexylitaconic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexylitaconic acid is a derivative of itaconic acid, which is a biobased platform chemical primarily produced by fungi. This compound possesses a unique structure that includes a hexyl group attached to the itaconic acid skeleton. This compound is known for its versatile bioactivities, including antimicrobial, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexylitaconic acid can be synthesized through the esterification of itaconic acid with hexanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound involves the fermentation of glucose by fungi such as Aspergillus terreus to produce itaconic acid, which is then esterified with hexanol. The fermentation process is optimized to achieve high yields of itaconic acid, which is subsequently purified and reacted with hexanol to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hexylitaconic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include this compound derivatives with modified functional groups, which can exhibit different bioactivities and properties .
Wissenschaftliche Forschungsanwendungen
Hexylitaconic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various polymers and copolymers.
Biology: this compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Wirkmechanismus
The mechanism of action of hexylitaconic acid involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of the p53-MDM2 interaction, which prevents the degradation of p53 and promotes its tumor-suppressive functions. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth . Additionally, the vinylidene group of this compound is believed to play a role in its bioactivities by participating in various chemical reactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Hexylitaconic acid can be compared with other itaconic acid derivatives, such as:
Butylitaconic Acid: Similar to this compound but with a butyl group instead of a hexyl group. It also exhibits antimicrobial properties.
Ethylitaconic Acid: Contains an ethyl group and is used in similar applications as this compound.
Methylitaconic Acid: Features a methyl group and is known for its bioactivities.
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and bioactivity compared to shorter-chain derivatives. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .
Eigenschaften
IUPAC Name |
2-hexyl-3-methylidenebutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h9H,2-7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMDCNSGDQBQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
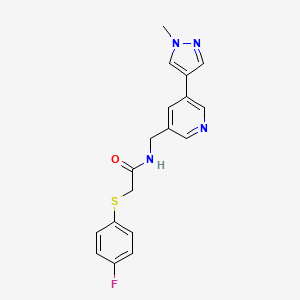
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)
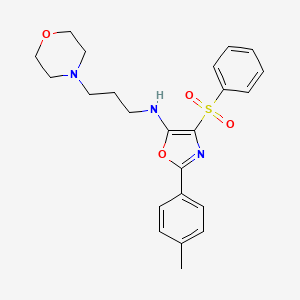
![3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2777398.png)
![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)
![2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B2777403.png)
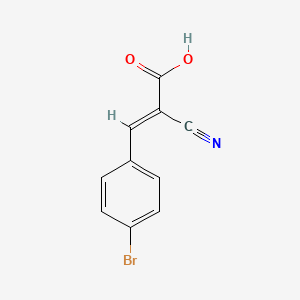
![2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2777406.png)
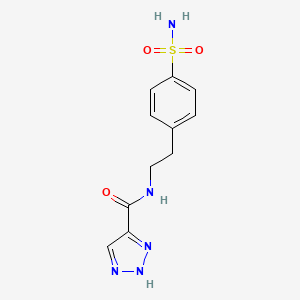
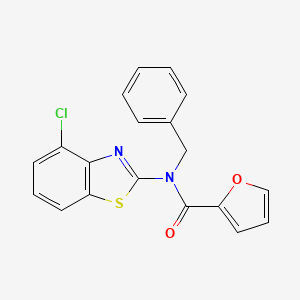
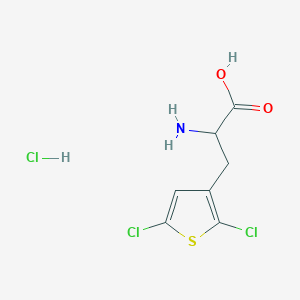
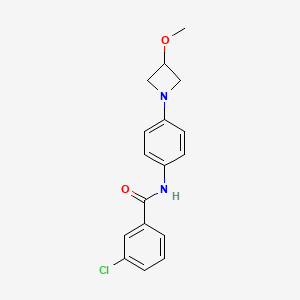
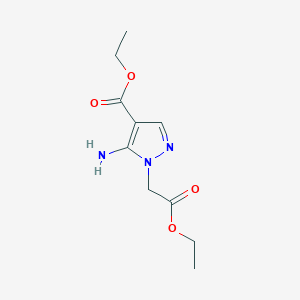
![tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate](/img/structure/B2777416.png)
